[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine
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Overview
Description
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine is a compound that features a unique structure combining a pyrazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine can be achieved through a multi-step process. One common method involves the formation of the pyrazole ring followed by the introduction of the furan ring. The reaction typically starts with the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free condensation and reductive amination are often employed to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine has been explored for its potential in several scientific research areas:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative used in drug discovery.
Uniqueness
What sets [5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine apart is its unique combination of a pyrazole and furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[5-(2-methylpyrazol-3-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C9H11N3O/c1-12-8(4-5-11-12)9-3-2-7(6-10)13-9/h2-5H,6,10H2,1H3 |
InChI Key |
CUVWWKWWUWTYNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CN |
Origin of Product |
United States |
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